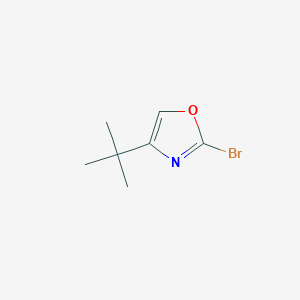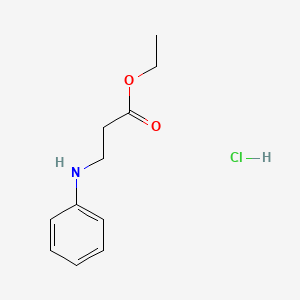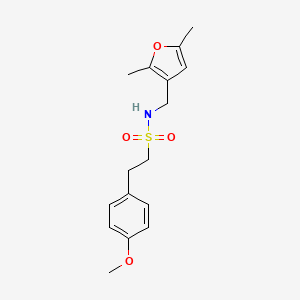
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are typically characterized by the presence of a sulfonyl group attached to an amine. While the specific compound is not directly studied in the provided papers, the papers do discuss various sulfonamide derivatives with potential therapeutic applications, such as cancer therapy, Alzheimer’s disease treatment, and antibacterial agents .
Synthesis Analysis
The synthesis of sulfonamide derivatives generally involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, 4-methoxyphenethylamine was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similarly, N-(4-methoxyphenethyl)benzenesulfonamide was synthesized by reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of "N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR are commonly used for structural characterization . The presence of specific functional groups, such as the methoxy group and the sulfonyl group, can be confirmed through these techniques. The molecular structure influences the compound's interaction with biological targets, as seen in the structure-activity relationship (SAR) studies of sulfonamide inhibitors of kynurenine 3-hydroxylase .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on their structure. The presence of reactive groups can lead to interactions with biological targets or other molecules. For example, the inhibitory activity of sulfonamide derivatives on enzymes like acetylcholinesterase and kynurenine 3-hydroxylase is a result of their ability to form enzyme-inhibitor complexes . The specific reactivity of "N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide" would depend on its precise molecular structure and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly affect their pharmacological profile. For instance, poor water solubility can limit the bioavailability of these compounds, necessitating the development of suitable formulations for delivery . The lipophilicity of the derivatives is another important factor that can influence their absorption and distribution within the body . The specific properties of "N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide" would need to be determined experimentally to assess its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, including structures related to N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, demonstrated significant potential in photodynamic therapy (PDT) due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers used in cancer treatment, indicating the compound's potential application in therapeutic interventions against cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Agents
Abbasi et al. (2019) synthesized a series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. These compounds, including analogs of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, were identified as effective inhibitors against Escherichia coli, showcasing their potential as antibacterial agents. The study highlights the compound's utility in developing less cytotoxic therapeutic agents to combat bacterial infections (Abbasi et al., 2019).
Alzheimer’s Disease Therapy
Another study by Abbasi et al. (2018) focused on the synthesis of sulfonamides derived from 4-methoxyphenethylamine for potential therapeutic applications in Alzheimer’s disease. The compounds, including structures similar to N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, exhibited significant acetylcholinesterase inhibitory activity. This suggests the compound's potential role in the design of more potent acetylcholinesterase inhibitors, contributing to Alzheimer’s disease treatment strategies (Abbasi et al., 2018).
Environmental Analysis
Zimmerman, Schneider, and Thurman (2002) discussed the detection of herbicides and their sulfonic and oxanilic acid degradates in natural water, employing methodologies that could potentially be applied to compounds like N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. Such applications are crucial for monitoring environmental pollutants and understanding their impact on ecosystems (Zimmerman, Schneider, & Thurman, 2002).
Propiedades
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-12-10-15(13(2)21-12)11-17-22(18,19)9-8-14-4-6-16(20-3)7-5-14/h4-7,10,17H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXXZGUWKGFACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)
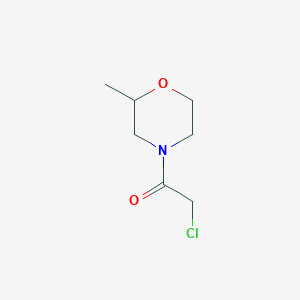
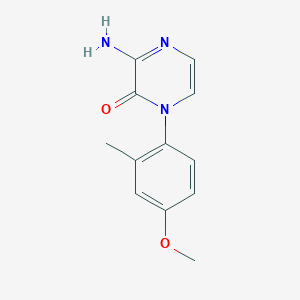
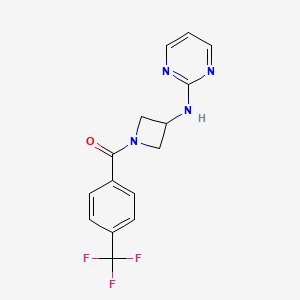
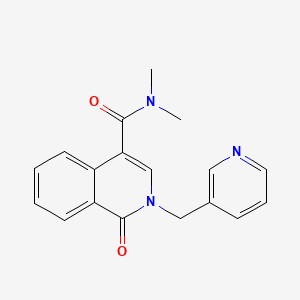
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)
![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)

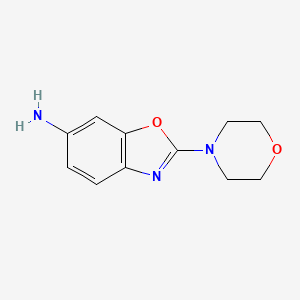
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)
